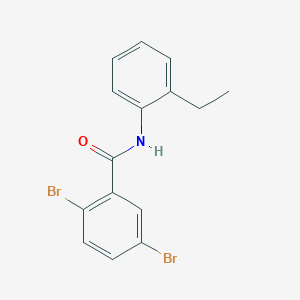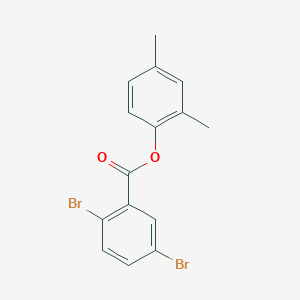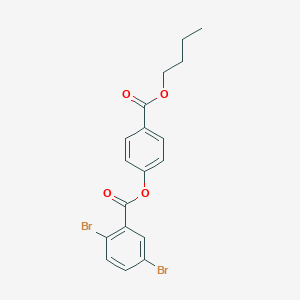![molecular formula C18H20O6S B309158 Propyl 3-methoxy-4-{[(2-methylphenyl)sulfonyl]oxy}benzoate](/img/structure/B309158.png)
Propyl 3-methoxy-4-{[(2-methylphenyl)sulfonyl]oxy}benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propyl 3-methoxy-4-{[(2-methylphenyl)sulfonyl]oxy}benzoate, also known as PMB, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. PMB is a benzoate ester that is commonly used as a protecting group for carboxylic acids in organic synthesis.
Wissenschaftliche Forschungsanwendungen
Propyl 3-methoxy-4-{[(2-methylphenyl)sulfonyl]oxy}benzoate has a wide range of applications in scientific research. It is commonly used as a protecting group for carboxylic acids in organic synthesis. This compound is also used in the synthesis of biologically active compounds such as antibiotics, antiviral agents, and anticancer drugs. Additionally, this compound has been used as a precursor for the synthesis of novel materials with potential applications in drug delivery and imaging.
Wirkmechanismus
The mechanism of action of Propyl 3-methoxy-4-{[(2-methylphenyl)sulfonyl]oxy}benzoate is not well understood. However, it is believed that this compound acts as a protecting group for carboxylic acids by forming a stable ester bond. This prevents unwanted reactions from occurring during organic synthesis.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound. However, it is known that this compound is relatively non-toxic and has low levels of cytotoxicity. This compound has also been shown to have antimicrobial properties against certain strains of bacteria.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Propyl 3-methoxy-4-{[(2-methylphenyl)sulfonyl]oxy}benzoate in lab experiments is its ability to act as a protecting group for carboxylic acids. This allows for the synthesis of complex organic molecules without unwanted side reactions. Additionally, this compound is relatively easy to synthesize and has low levels of cytotoxicity.
One limitation of using this compound in lab experiments is its cost. This compound is a relatively expensive reagent, which can limit its use in large-scale synthesis. Additionally, the protecting group can be difficult to remove, which can lead to lower yields in some reactions.
Zukünftige Richtungen
There are several future directions for research involving Propyl 3-methoxy-4-{[(2-methylphenyl)sulfonyl]oxy}benzoate. One area of interest is the development of new synthetic methodologies using this compound as a protecting group. Additionally, there is potential for the use of this compound in the synthesis of new biologically active compounds. Finally, there is interest in the development of new materials using this compound as a precursor, with potential applications in drug delivery and imaging.
Conclusion:
In conclusion, this compound is a chemical compound with potential applications in scientific research. It is commonly used as a protecting group for carboxylic acids in organic synthesis and has been shown to have antimicrobial properties. This compound has several advantages and limitations for use in lab experiments, and there are several future directions for research involving this compound.
Synthesemethoden
Propyl 3-methoxy-4-{[(2-methylphenyl)sulfonyl]oxy}benzoate can be synthesized through a two-step process. The first step involves the reaction of 3-methoxy-4-hydroxybenzoic acid with propyl iodide in the presence of a base such as potassium carbonate. This reaction yields propyl 3-methoxy-4-hydroxybenzoate. In the second step, the protecting group sulfonyl chloride is added to the reaction mixture, which results in the formation of this compound.
Eigenschaften
Molekularformel |
C18H20O6S |
|---|---|
Molekulargewicht |
364.4 g/mol |
IUPAC-Name |
propyl 3-methoxy-4-(2-methylphenyl)sulfonyloxybenzoate |
InChI |
InChI=1S/C18H20O6S/c1-4-11-23-18(19)14-9-10-15(16(12-14)22-3)24-25(20,21)17-8-6-5-7-13(17)2/h5-10,12H,4,11H2,1-3H3 |
InChI-Schlüssel |
MNQVNFLJJMRBFE-UHFFFAOYSA-N |
SMILES |
CCCOC(=O)C1=CC(=C(C=C1)OS(=O)(=O)C2=CC=CC=C2C)OC |
Kanonische SMILES |
CCCOC(=O)C1=CC(=C(C=C1)OS(=O)(=O)C2=CC=CC=C2C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-chloro-3-[(cyclohexylcarbonyl)amino]-N-(4-fluorophenyl)benzamide](/img/structure/B309075.png)
![Ethyl 4-[(cyclohexylcarbonyl)oxy]-3-methoxybenzoate](/img/structure/B309078.png)
![4-chloro-3-[(cyclohexylcarbonyl)amino]-N-(3,5-dimethylphenyl)benzamide](/img/structure/B309079.png)


![2,5-dibromo-N-[3-(methylsulfanyl)phenyl]benzamide](/img/structure/B309084.png)





![4-chloro-N-(3,5-dimethylphenyl)-3-[(methylsulfonyl)amino]benzamide](/img/structure/B309092.png)
![2-chloro-N-{3-[(2-ethoxyanilino)carbonyl]phenyl}benzamide](/img/structure/B309096.png)
![2-chloro-N-{4-[(2,4-dimethylanilino)carbonyl]phenyl}benzamide](/img/structure/B309098.png)